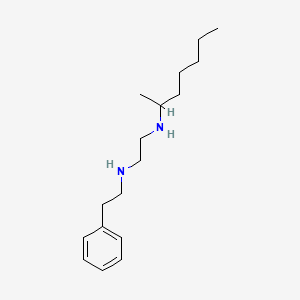![molecular formula C26H34O B14219003 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene CAS No. 791849-35-9](/img/structure/B14219003.png)
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is a complex organic compound with the molecular formula C26H36O This compound is characterized by its unique structure, which includes an ethenyl group attached to a benzene ring, further connected to a phenoxy group and a pentylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 4-pentylcyclohexanol with 4-bromomethylphenol to form 4-(4-pentylcyclohexyl)phenoxy)methylbenzene. This intermediate is then subjected to a Heck reaction with ethenylbenzene under palladium catalysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the phenoxy and pentylcyclohexyl groups can interact with hydrophobic regions of proteins or other macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane
- 1-Ethyl-4-ethynylbenzene
Comparison: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is unique due to its combination of an ethenyl group, a phenoxy group, and a pentylcyclohexyl moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane lacks the phenoxy group, which significantly alters its chemical behavior and potential applications. Similarly, 1-Ethyl-4-ethynylbenzene has an ethynyl group instead of an ethenyl group, leading to different reactivity and uses.
Properties
CAS No. |
791849-35-9 |
|---|---|
Molecular Formula |
C26H34O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-ethenyl-4-[[4-(4-pentylcyclohexyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-22-12-14-24(15-13-22)25-16-18-26(19-17-25)27-20-23-10-8-21(4-2)9-11-23/h4,8-11,16-19,22,24H,2-3,5-7,12-15,20H2,1H3 |
InChI Key |
MNYXAADBNDXXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


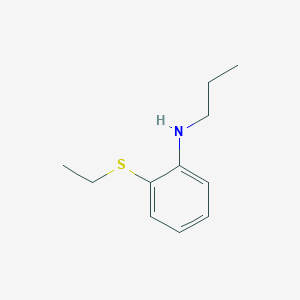
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
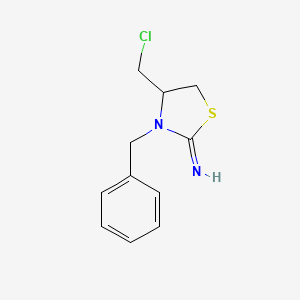
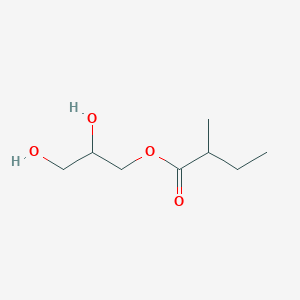
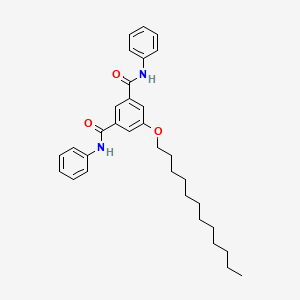
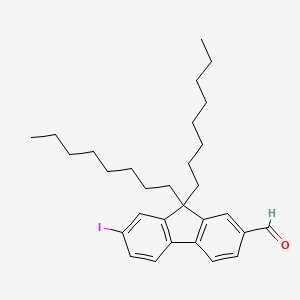

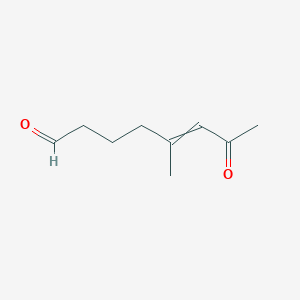
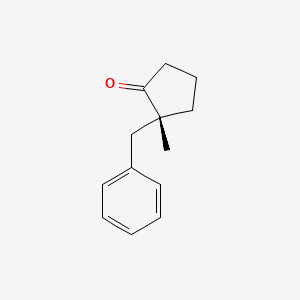
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
